molecular formula C12H23ClN2O2 B3391771 Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl CAS No. 2177266-28-1

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl

Cat. No.: B3391771
CAS No.: 2177266-28-1
M. Wt: 262.77 g/mol
InChI Key: VXTPUOUZSPAXER-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate HCl (CAS: 2177266-28-1) is a spirocyclic amine derivative with a molecular formula of C₁₂H₂₂N₂O₂·HCl and a molecular weight of 262.78 g/mol . It is characterized by a bicyclic structure where two nitrogen atoms are positioned at the 2- and 5-positions of the spiro[3.5]nonane framework. The tert-butyl carbamate (Boc) group at the 5-position enhances solubility in organic solvents and serves as a protective group during synthetic processes. This compound is widely utilized as a pharmaceutical intermediate, particularly in the development of kinase inhibitors and antiviral agents .

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-4-6-12(14)8-13-9-12;/h13H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTPUOUZSPAXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177266-28-1
Record name 2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2177266-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the reaction of 2,5-diazaspiro[3.5]nonane with tert-butyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spirocyclic diazaspiro family exhibits structural diversity based on ring size, nitrogen positions, and substituents. Below is a detailed comparison of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate HCl with its analogs:

tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate (2:1)

  • CAS : 1523571-07-4
  • Molecular Formula : C₁₂H₂₂N₂O₂·0.5C₂H₂O₄
  • Key Differences :
    • The oxalate counterion replaces HCl, altering solubility (oxalate salts are typically less hygroscopic) .
    • Exhibits similar Boc-protected spirocyclic structure but distinct crystallinity due to oxalate coordination .
  • Applications : Used in peptide coupling reactions and as a precursor for bioactive molecules .

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl

  • CAS : 929302-18-1
  • Molecular Formula : C₁₂H₂₂N₂O₂·HCl
  • Key Differences :
    • Nitrogen atoms at positions 2 and 7 instead of 2 and 5, leading to altered conformational flexibility .
    • Similar molecular weight (262.78 g/mol) but distinct pharmacological activity profiles .
  • Applications : Explored in CNS drug discovery due to enhanced blood-brain barrier penetration .

tert-Butyl 5,8-diazaspiro[3.5]nonane-5-carboxylate

  • CAS : 886766-34-3
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Key Differences :
    • Contains an additional oxygen atom in the spiro ring (8-oxa substitution), improving water solubility .
    • Reduced basicity compared to the HCl salt form .
  • Applications : Used in aqueous-phase reactions and as a ligand for metal catalysts .

Fluorinated Analogs (e.g., tert-Butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate)

  • CAS : 2007920-32-1
  • Molecular Formula : C₁₂H₂₀F₂N₂O₂
  • Key Differences :
    • Fluorine substitution enhances metabolic stability and lipophilicity .
    • Lower basicity due to electron-withdrawing fluorine atoms .
  • Applications : Targeted in protease inhibitor development .

Biological Activity

Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride (CAS No. 2177266-28-1) is a spirocyclic compound with significant potential in various biological applications. This compound's unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula for tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride is C12H23ClN2O2, with a molecular weight of approximately 262.78 g/mol. Its structure features a spirocyclic arrangement that contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The precise mechanism varies depending on the target molecule and the biological context.

Biological Activity Studies

Research has indicated that tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential use as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.
  • Anti-inflammatory Properties : The compound has been observed to reduce inflammation in animal models, indicating its potential in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several spirocyclic compounds, including tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride. Results showed a significant reduction in bacterial colonies when exposed to this compound compared to controls.
  • Neuroprotection in vitro : In a cell culture model of oxidative stress, tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride demonstrated a protective effect against cell death induced by reactive oxygen species (ROS).
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory responses.

Comparative Analysis

To better understand the activity of tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hydrochloride, it can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateSpirocyclicModerate antimicrobial
Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylateSpirocyclicNeuroprotective effects
Tert-butyl 2,4-diazaspiro[3.5]nonane-4-carboxylateSpirocyclicAnti-inflammatory

Q & A

Basic: What are the key synthetic routes for synthesizing tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate HCl?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. A general approach includes:

Spirocyclic Core Formation : Cyclization of precursors (e.g., amino alcohols or ketones) using reagents like trimethylaluminum or boron trifluoride etherate to form the diazaspiro[3.5]nonane scaffold .

Carboxylate Introduction : Reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to install the carboxylate group .

HCl Salt Formation : Treatment with HCl gas or aqueous HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Key Considerations : Monitor reaction progress via TLC or LCMS to optimize yields (typically 50-70% after purification by column chromatography) .

Advanced: How can stereochemical control be achieved during spirocyclic core synthesis?

Methodological Answer:
Stereochemical outcomes depend on precursor geometry and reaction conditions:

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., chiral amino alcohols) to dictate spirocyclic stereochemistry .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization to induce enantioselectivity .
  • Crystallographic Validation : Confirm stereochemistry via single-crystal X-ray diffraction using SHELXL for refinement .
    Data Contradiction Note : Conflicting reports on stereoselectivity may arise from solvent polarity or temperature variations. Validate using chiral HPLC or NMR derivatization .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Identify spirocyclic protons (δ 3.0–4.5 ppm for CH2-N groups) and tert-butyl protons (δ 1.2–1.4 ppm) .
    • 2D Experiments (COSY, HSQC) : Resolve overlapping signals in the diazaspiro ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ (calc. for C12H22N2O2·HCl: 264.75 g/mol) .
  • IR Spectroscopy : Confirm carboxylate C=O stretch (~1700 cm⁻¹) and HCl salt N-H stretch (~2500 cm⁻¹) .

Advanced: How can computational modeling assist in predicting biological interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Parameterize the spirocyclic core using DFT-optimized geometries .
  • MD Simulations : Assess binding stability in aqueous environments (CHARMM force field) over 100-ns trajectories .
  • SAR Studies : Compare analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane derivatives) to identify critical substituents for activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers .
  • Light Sensitivity : Protect from light using amber vials to prevent photodegradation .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; avoid aqueous buffers unless freshly prepared .
    Stability Data :
ConditionDegradation (%)Timeframe
25°C, exposed15%1 week
4°C, protected<2%6 months

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from impurities or assay variability. Mitigate via:

Purity Assessment : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .

Assay Standardization : Use positive controls (e.g., known kinase inhibitors) in enzymatic assays .

Meta-Analysis : Compare data across studies using tools like RevMan, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Intermediate for kinase inhibitors or GPCR modulators due to its rigid spirocyclic core .
  • Chemical Biology : Photoaffinity labeling probes via incorporation of azide/alkyne handles .
  • Material Science : Building block for metal-organic frameworks (MOFs) via carboxylate coordination .

Advanced: How does the HCl salt form impact solubility and crystallinity?

Methodological Answer:

  • Solubility : The HCl salt increases aqueous solubility (e.g., 5 mg/mL in water vs. <1 mg/mL for free base) but reduces organic solvent compatibility .
  • Crystallinity : Salt formation often improves crystal quality for X-ray studies. Optimize by vapor diffusion (e.g., ether into ethanol solution) .
  • Alternative Salts : Compare with trifluoroacetate or tosylate salts for enhanced pharmacokinetic properties .

Basic: How to differentiate this compound from structural analogs?

Methodological Answer:

  • Chromatographic Methods : Use UPLC with a phenylhexyl column to separate analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane derivatives) .
  • Tandem MS : Fragment ions (e.g., m/z 226 for the spirocyclic core) provide diagnostic patterns .
    Comparison Table :
CompoundMolecular FormulaKey Feature
This compoundC12H22N2O2·HClRigid spirocycle, HCl salt
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylateC12H22N2O2Nitrogen position variation
5-Oxa-2,8-diazaspiro[3.5]nonaneC8H14N2OOxygen substitution in ring

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) during cyclization .
  • Catalyst Recycling : Immobilize transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation to adjust parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl
Reactant of Route 2
Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hcl

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